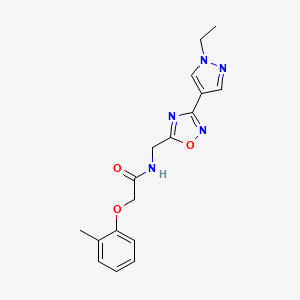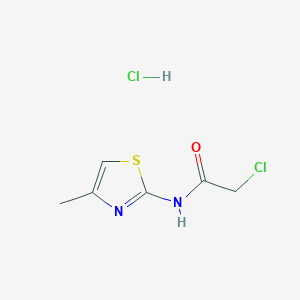
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different substrates. For instance, one study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives through a sequence of reactions starting with 2-aminobenzothiazole and chloroacetyl chloride . Another synthesis approach for a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, involves acetylation, esterification, and ester interchange steps starting with N-methylaniline and chloracetyl chloride . These methods could potentially be adapted for the synthesis of "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction. For example, a compound with a 1,3,4-thiadiazol moiety was found to crystallize in the monoclinic space group P21/c, with molecules adopting a 'V' shape and forming 3-D arrays through intermolecular interactions . Similarly, the structure of another thiazole-containing compound was determined, revealing the nature of intermolecular contacts and the molecular surface contours . These findings suggest that "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride" may also exhibit specific crystalline features and intermolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of thiazole-containing compounds can be inferred from their interactions with other molecules. For instance, the study on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide indicates that the compound has electrophilic character, with potential for charge transfer interactions with DNA bases . This suggests that "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride" may also participate in similar chemical reactions, possibly acting as an electrophile in biological systems or in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole-containing acetamides can be diverse. The antibacterial activity of some derivatives has been demonstrated, indicating their potential as bioactive molecules . Spectroscopic techniques such as FT-IR, UV-Vis, and NMR have been employed to characterize these compounds . Additionally, thermodynamic properties have been calculated, showing relationships between these properties and temperature . These studies provide a foundation for understanding the properties of "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride," which could be expected to have similar characteristics.
科学的研究の応用
Biological Activity and Chemical Reactivity
A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, closely related to the compound , indicated potential coordination ability and remarkable biological activities. The chemical reactivity of these molecules varies with the position of substitution, suggesting their pharmacological importance could be further investigated (S. Kumar & MisraNeeraj, 2014).
Anticancer Potential
Synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives, structurally similar to the target compound, have shown anticancer activity. The compounds were investigated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line, highlighting the potential of such structures in cancer research (A. Evren et al., 2019).
Structural Analysis
The crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been analyzed, providing insights into the intermolecular interactions forming C(10) chains in a zigzag manner. This structural information can aid in understanding the molecular interactions and designing related compounds with improved biological activities (K. Saravanan et al., 2016).
Metabolism and Toxicity Studies
Although specific studies directly related to the metabolism and toxicity of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride were not identified, research on similar compounds, such as chloroacetamide herbicides, provides a foundation for understanding the metabolic pathways and potential toxicological profiles of structurally related acetamides (S. Coleman et al., 2000).
特性
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c1-4-3-11-6(8-4)9-5(10)2-7;/h3H,2H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHQPWVWRWEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
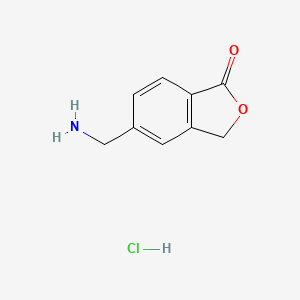
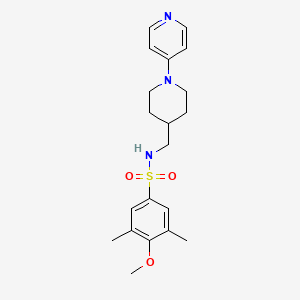
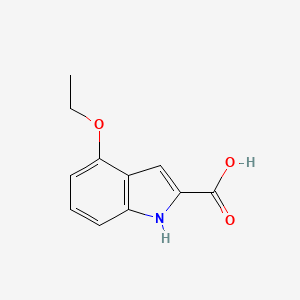

![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)
![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
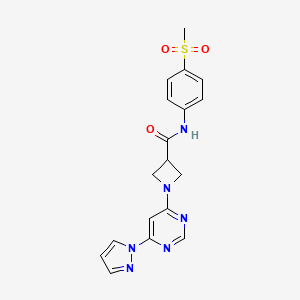
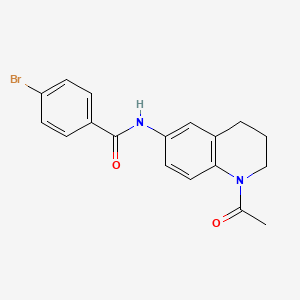
![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)
